[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-8-7-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-3-5-13(19)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZOSBBRMFUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 3,4-dimethoxyaniline with 2-oxoethyl 2-(4-chlorophenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound shares structural homology with several analogs, differing primarily in substituent groups on the aniline and phenyl rings. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in ) increase molecular polarity and dipole moments, favoring solid-state packing efficiency.
- Halogen substituents (Cl, Br) contribute to hydrophobic interactions and may influence bioactivity profiles .
Spectroscopic and Computational Comparisons
- FT-IR Analysis : Compounds with nitro groups (e.g., 3-nitrobenzoate derivatives) exhibit strong C=O stretching vibrations at ~1700 cm⁻¹, whereas methoxy-substituted analogs show shifted peaks due to electron-donating effects .
- DFT Studies : HOMO-LUMO gaps for 4-chlorophenyl esters range from 3.5–4.2 eV, with narrower gaps correlating to higher reactivity . The target compound’s 3,4-dimethoxy groups are expected to further reduce this gap, enhancing charge-transfer properties.
- XRD Data: Chlorobenzoate analogs crystallize in monoclinic systems (P2₁/c space group), while nitro-substituted derivatives adopt triclinic systems (P 1̄), highlighting substituent-driven packing differences .
Biological Activity
The compound [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes a dimethoxyphenyl group and a chlorophenyl moiety. The structural characteristics suggest possible interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in smooth muscle relaxation and anti-cancer activities. Notably, it has shown effects similar to those of papaverine, a well-known muscle relaxant.
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Smooth Muscle Relaxation :
- The compound has been studied for its ability to influence bioelectrogenesis and contractile activity in isolated smooth muscles. It appears to block calcium ion influx through voltage-dependent calcium channels, which reduces intracellular calcium levels, leading to muscle relaxation .
- Additionally, it activates cAMP-dependent signaling pathways, which are crucial for muscle relaxation processes. The presence of protein kinase A inhibitors significantly reduces the relaxing effect of the compound, indicating a PKA-dependent mechanism .
- Anti-Cancer Properties :
Study on Smooth Muscle Activity
A study conducted on male Wistar rats demonstrated that the application of the compound at varying concentrations (1×10^-5 to 2.5×10^-4 mol/l) resulted in significant muscle relaxation. The researchers utilized the single sucrose-gap method to measure changes in mechanical activity, confirming the compound's efficacy in altering smooth muscle contractility .
Anti-Cancer Research
In another study focusing on prostate cancer, virtual screening and docking techniques were employed to identify lead compounds from a library that included derivatives similar to this compound. The findings indicated promising anti-cancer activities linked to the inhibition of SENP1, suggesting potential therapeutic applications in oncology .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
